Di-p-tolyl sulfone
Overview
Description
Di-p-tolyl sulfone, also known as 4,4’-dimethyl diphenyl sulfone, is an organic compound with the molecular formula C14H14O2S. It is a di-substituted diaryl sulfone, where two p-tolyl groups are bonded to a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-p-tolyl sulfone can be synthesized through the sulfonylation of toluene with p-toluenesulfonic acid. This reaction is typically carried out in the presence of a catalyst such as polystyrene-supported aluminium triflate. The reaction conditions involve heating the mixture to facilitate the formation of the sulfone bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or zone melting techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Di-p-tolyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized further under specific conditions.
Reduction: The sulfone can be reduced to the corresponding sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
Di-p-tolyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various functional materials.
Biology: It serves as a model compound in studying the behavior of sulfones in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of high-performance polymers and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism by which di-p-tolyl sulfone exerts its effects involves its ability to participate in various chemical reactions due to the presence of the sulfone group. This group can act as an electron-withdrawing moiety, influencing the reactivity of the aromatic rings. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Diphenyl sulfone: Similar structure but without the methyl groups on the aromatic rings.
Methyl p-tolyl sulfone: Contains one p-tolyl group and one methyl group.
Phenyl vinyl sulfone: Contains a vinyl group instead of the second p-tolyl group.
Uniqueness: Di-p-tolyl sulfone is unique due to the presence of two p-tolyl groups, which provide specific steric and electronic properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns .
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCYAIVOIUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060518 | |
Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
Record name | Di-p-tolyl sulfone | |
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CAS No. |
599-66-6 | |
Record name | 1,1′-Sulfonylbis[4-methylbenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-66-6 | |
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Record name | 4,4'-Dimethyldiphenyl sulfone | |
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Record name | Di-p-tolyl sulfone | |
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Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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Record name | Di-p-tolyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.064 | |
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Record name | 4,4′-Dimethyldiphenyl sulfone | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Di-p-tolyl sulfone behave under UV irradiation, and what are the implications of this behavior?
A1: [, ] this compound undergoes photolysis upon exposure to UV light, breaking down into reactive species. Interestingly, when photolyzed in pyridine, this compound generates a mixture of isomeric p-tolylpyridines (α, β, and γ) with a distinct isomer distribution ratio (β>α>γ) compared to other compounds like Di-p-tolyl sulfoxide and sulfide. This suggests a unique photochemical reaction mechanism specific to the sulfone. [] Furthermore, the addition of acetone significantly accelerates this photochemical conversion process, highlighting the potential for influencing reaction rates through solvent selection. []
Q2: What role does this compound play in chemically amplified resists?
A2: [, , ] this compound acts as an acid-generating promoter (AGP) in chemically amplified resists (CARs). These resists are crucial for lithographic techniques like extreme ultraviolet (EUV) lithography used in semiconductor manufacturing. This compound enhances acid generation efficiency, a key factor in resist performance. It achieves this through two primary mechanisms: promoting deprotonation reactions and inhibiting recombination between ionized polymer and electrons. [, ] This results in improved sensitivity, resolution, and line edge roughness (LWR) in CARs. [, ]
Q3: How does the structure of this compound relate to its function as an acid-generating promoter?
A3: [, ] The structure of this compound is crucial for its function as an AGP. The presence of the electron-withdrawing sulfone group (SO2) increases the acidity of the adjacent protons on the tolyl rings. This facilitates the deprotonation process, a crucial step in acid generation within the resist material upon exposure to radiation. [] Further studies could explore how modifications to the tolyl rings, such as the introduction of different substituents, affect the AGP activity of this compound derivatives.
Q4: Are there any isotopic effects observed in reactions involving this compound?
A4: [] Yes, isotopic effects have been observed when this compound is photolyzed in a mixture of pyridine and deuterated pyridine (pyridine-d5). The resulting p-tolylpyridines exhibit slightly higher ratios of hydrogen to deuterium (YH/YD) than unity. This indicates a slight preference for hydrogen abstraction over deuterium abstraction during the photochemical reaction. [] This information contributes to a deeper understanding of the reaction mechanism and the factors influencing product distribution.
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